

Application Notes and Protocols for the Analytical Determination of N,N'-Dimethyltrimethyleneurea

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Compound of Interest

Compound Name: *N,N'*-Dimethyltrimethyleneurea

Cat. No.: B108851

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Introduction

N,N'-Dimethyltrimethyleneurea, also known as 1,3-Dimethyl-1,3-diazinan-2-one, is a cyclic urea derivative. Its detection and quantification are crucial in various fields, including pharmaceutical development, chemical synthesis, and environmental monitoring, to ensure product purity, stability, and safety. This document provides detailed application notes and protocols for the analytical determination of **N,N'-Dimethyltrimethyleneurea** using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.

While specific validated methods for **N,N'-Dimethyltrimethyleneurea** are not widely published, the following protocols are based on established analytical techniques for structurally similar compounds such as N,N'-dimethylurea and other urea derivatives.^{[1][2]} It is imperative that these methods are fully validated in the user's laboratory for their specific application to ensure accuracy and reliability in accordance with ICH guidelines.^{[3][4][5]}

Section 1: Stability-Indicating HPLC-UV Method for Quantification

1.1. Principle

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of **N,N'**-

Dimethyltrimethyleneurea. This method is designed to separate the analyte from its potential degradation products and impurities, making it suitable for stability studies.^{[3][5][6][7]} The method's development would involve forced degradation studies to ensure specificity.

1.2. Experimental Protocol

1.2.1. Apparatus

- HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

1.2.2. Reagents and Materials

- **N,N'-Dimethyltrimethyleneurea** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Phosphoric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrogen peroxide (30%, analytical grade)

1.2.3. Chromatographic Conditions (Recommended Starting Point)

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: Water with 0.1% Phosphoric Acid B: Acetonitrile
Gradient Elution	0-5 min: 10% B 5-20 min: 10-90% B 20-25 min: 90% B 25-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 µL
Run Time	30 minutes

1.2.4. Preparation of Solutions

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of **N,N'-Dimethyltrimethyleneurea** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Preparation:** Accurately weigh a quantity of the sample containing approximately 100 mg of **N,N'-Dimethyltrimethyleneurea** and transfer it to a 100 mL volumetric flask. Add 70 mL of a 50:50 water/acetonitrile mixture and sonicate for 15 minutes. Dilute to volume with the same solvent. Filter an aliquot through a 0.45 µm syringe filter before injection.

1.3. Method Validation (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics.

Parameter	Acceptance Criteria	Hypothetical Result
Linearity	$R^2 \geq 0.999$	$R^2 = 0.9995$ (1-100 µg/mL)
Precision (RSD%)		
- Intraday (n=6)	$\leq 2.0\%$	1.2%
- Interday (n=6)	$\leq 2.0\%$	1.5%
Accuracy (Recovery %)	98.0% - 102.0%	99.5% - 101.2%
LOD	Signal-to-Noise Ratio $\geq 3:1$	0.1 µg/mL
LOQ	Signal-to-Noise Ratio $\geq 10:1$	0.3 µg/mL
Specificity	No interference at RT of analyte	Peak purity index > 0.999, no co-elution observed

1.4. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[\[3\]](#)[\[7\]](#)

Stress Condition	Treatment
Acid Hydrolysis	0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	Solid drug substance at 105 °C for 48 hours
Photolytic Degradation	Solid drug substance exposed to UV light (254 nm) for 24 hours

Section 2: GC-MS Method for Detection and Impurity Profiling

2.1. Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method is suitable for identifying potential impurities in **N,N'-Dimethyltrimethyleneurea** samples. The mass spectrometer provides high selectivity and sensitivity, allowing for the characterization of unknown peaks.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

2.2. Experimental Protocol

2.2.1. Apparatus

- Gas chromatograph with a mass selective detector (GC-MSD)
- Autosampler
- Analytical balance
- Volumetric flasks and pipettes
- Vortex mixer
- Centrifuge

2.2.2. Reagents and Materials

- **N,N'-Dimethyltrimethyleneurea** reference standard
- Dichloromethane (GC grade)
- Methanol (GC grade)
- Helium (99.999% purity)

2.2.3. GC-MS Conditions (Recommended Starting Point)

Parameter	Condition
Column	HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless
Injection Volume	1 µL
Oven Program	Initial: 100 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Impact (EI) at 70 eV
Mass Range	m/z 40-500

2.2.4. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **N,N'-Dimethyltrimethyleneurea** reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a final concentration of approximately 100 µg/mL. Vortex for 1 minute and centrifuge if necessary to remove any particulate matter. Transfer the supernatant to a GC vial.

2.3. Data Analysis

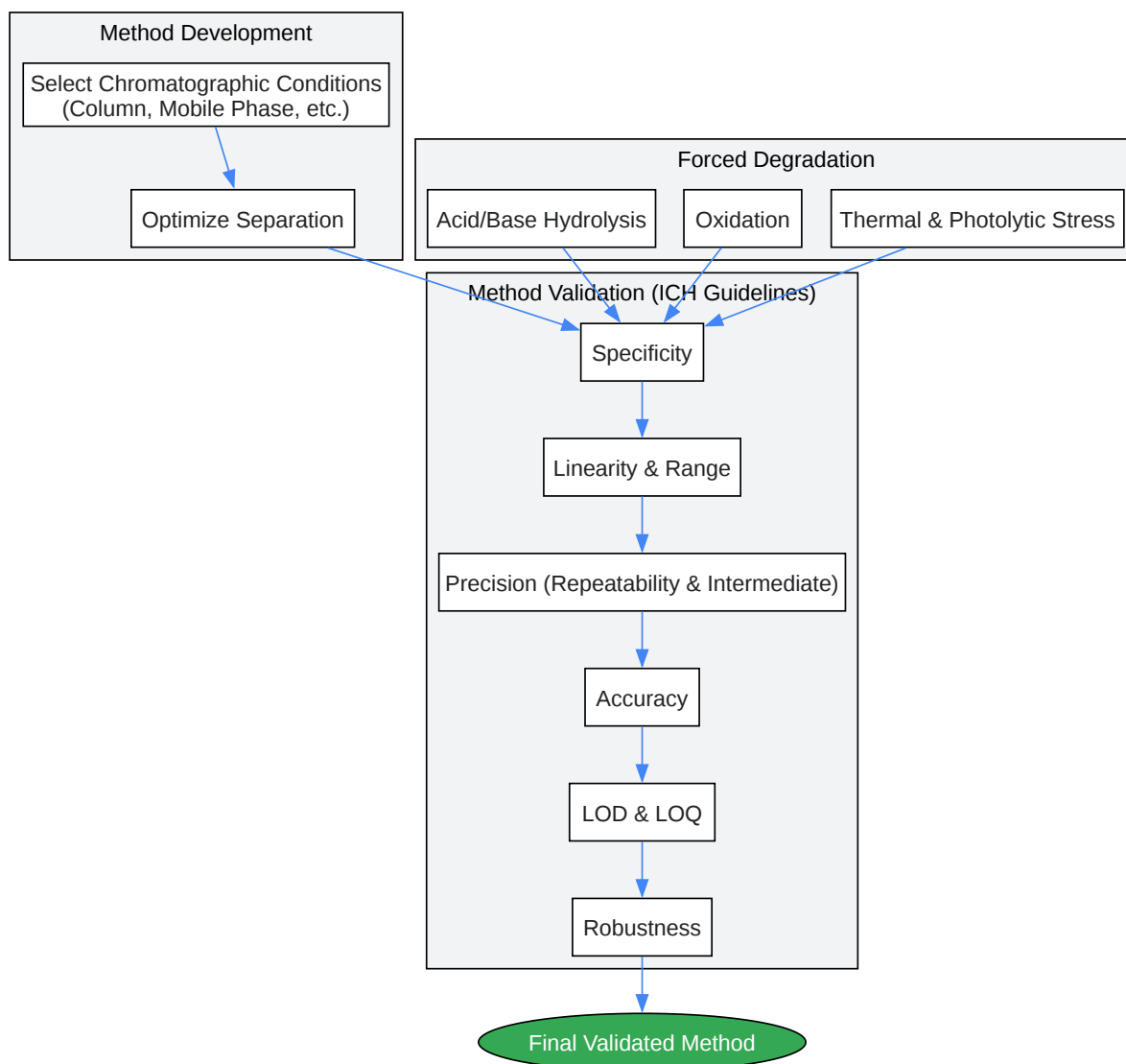
The identification of **N,N'-Dimethyltrimethyleneurea** and its impurities can be achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standard and a mass spectral library (e.g., NIST). Quantification can be performed using an external or internal standard method.

2.4. Method Performance (Hypothetical Data)

Parameter	Acceptance Criteria	Hypothetical Result
Linearity	$R^2 \geq 0.995$	$R^2 = 0.998$ (0.1-10 µg/mL)
LOD	Signal-to-Noise Ratio $\geq 3:1$	0.05 µg/mL
LOQ	Signal-to-Noise Ratio $\geq 10:1$	0.15 µg/mL

Section 3: Visualizations

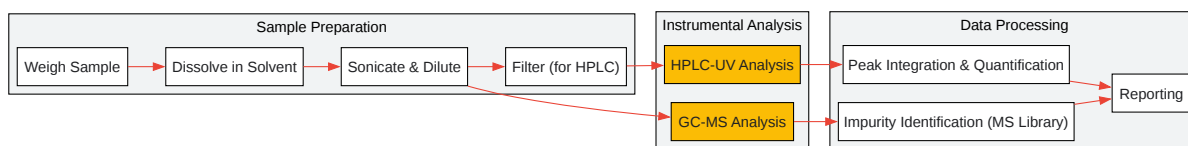
3.1. Workflow for Stability-Indicating Method Development



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Caption: Workflow for the development and validation of a stability-indicating analytical method.

3.2. General Analytical Workflow



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Caption: General workflow for sample preparation and analysis by HPLC and GC-MS.

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